![molecular formula C20H19N3O2 B5766265 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-tumor properties. It was first synthesized by the pharmaceutical company PTC Therapeutics and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone works by binding to the BMI-1 protein and inhibiting its activity. This leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and maintenance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone is that it has been shown to have a low toxicity profile in animal studies. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the use of this compound in combination with other anti-tumor agents to increase its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Synthesemethoden
The synthesis method for 2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone involves several steps. The starting material is 4-nitrophenylhydrazine, which is reacted with 4-(1-pyrrolidinylcarbonyl)benzaldehyde to form an intermediate. This intermediate is then reacted with 2-methyl-4-chlorophthalic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone has been the subject of numerous scientific studies due to its potential as an anti-tumor agent. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer. Inhibition of BMI-1 leads to decreased proliferation and increased apoptosis of cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(pyrrolidine-1-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-20(25)17-7-3-2-6-16(17)18(21-22)14-8-10-15(11-9-14)19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAEZXAZNOFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

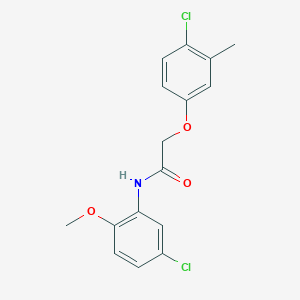
![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
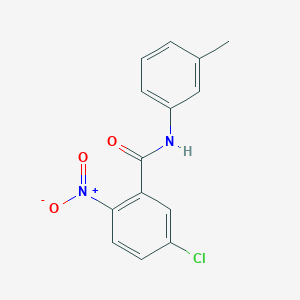
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
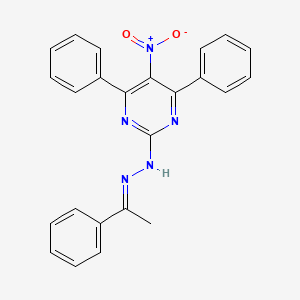
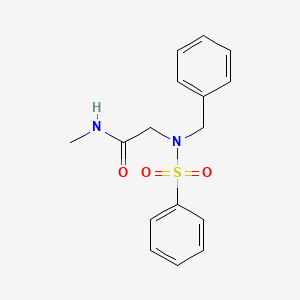
![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)

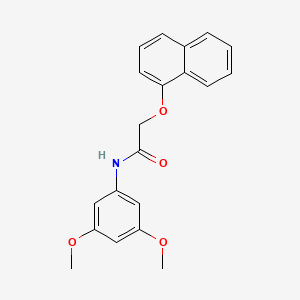
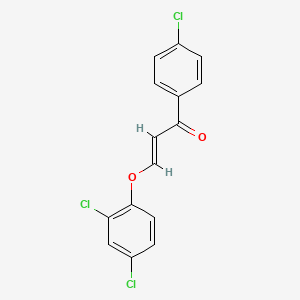
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)